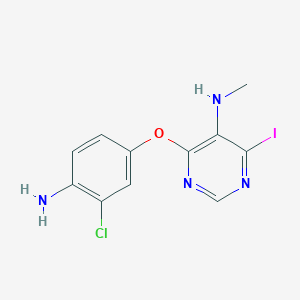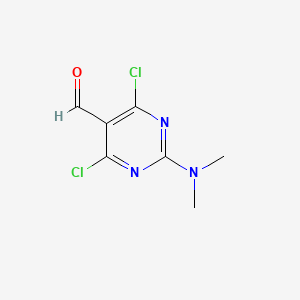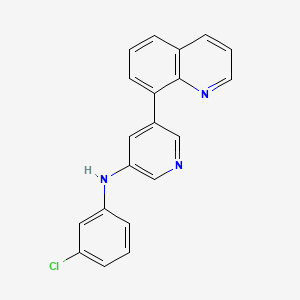![molecular formula C5H7N3OS3 B12923334 N-Methyl-2-[(5-sulfanylidene-2,5-dihydro-1,2,4-thiadiazol-3-yl)sulfanyl]acetamide CAS No. 95115-09-6](/img/structure/B12923334.png)
N-Methyl-2-[(5-sulfanylidene-2,5-dihydro-1,2,4-thiadiazol-3-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2-((5-thioxo-4,5-dihydro-1,2,4-thiadiazol-3-yl)thio)acetamide is a heterocyclic compound that contains a thiadiazole ring.
Preparation Methods
The synthesis of N-Methyl-2-((5-thioxo-4,5-dihydro-1,2,4-thiadiazol-3-yl)thio)acetamide typically involves the reaction of appropriate thiadiazole derivatives with methylating agents. One common method involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like methanol under reflux conditions for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
N-Methyl-2-((5-thioxo-4,5-dihydro-1,2,4-thiadiazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Methyl-2-((5-thioxo-4,5-dihydro-1,2,4-thiadiazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
N-Methyl-2-((5-thioxo-4,5-dihydro-1,2,4-thiadiazol-3-yl)thio)acetamide can be compared with other thiadiazole derivatives such as:
2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial and antifungal properties.
4,5-Dihydro-2-methyl-4-thiazolecarboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
2-Mercapto-4-methyl-5-thiazoleacetic acid: Known for its applications in the synthesis of complex organic molecules.
Properties
CAS No. |
95115-09-6 |
|---|---|
Molecular Formula |
C5H7N3OS3 |
Molecular Weight |
221.3 g/mol |
IUPAC Name |
N-methyl-2-[(5-sulfanylidene-2H-1,2,4-thiadiazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C5H7N3OS3/c1-6-3(9)2-11-4-7-5(10)12-8-4/h2H2,1H3,(H,6,9)(H,7,8,10) |
InChI Key |
BBIFBOMWEQHSKG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CSC1=NC(=S)SN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


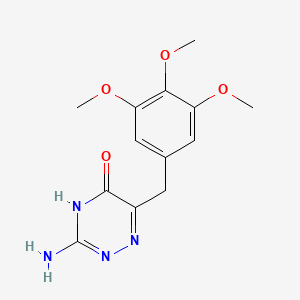

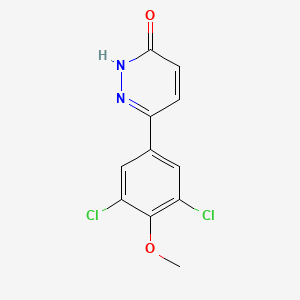

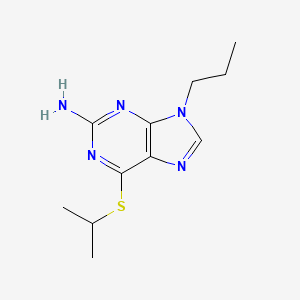
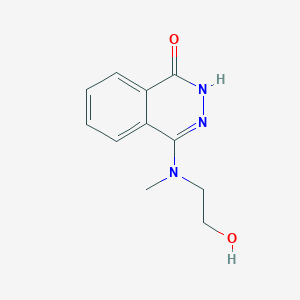

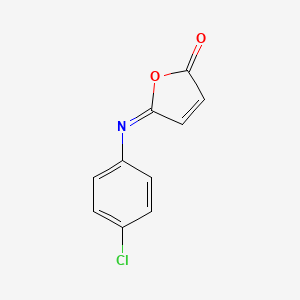
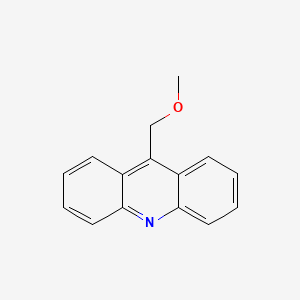
![4-Morpholinamine, N-[5-(2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12923319.png)
